(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride
Overview
Description
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is a chemical compound that features a boronic acid group attached to a fluorinated phenyl ring with an aminomethyl substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde as the starting material.
Amination Reaction: The aldehyde group is first converted to an aminomethyl group through reductive amination using an amine source and a reducing agent.
Boronic Acid Formation: The aminomethylated compound is then reacted with a boronic acid derivative to introduce the boronic acid group.
Hydrochloride Formation: Finally, the boronic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can target the boronic acid group, converting it to boronic esters or borates.
Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides and nitro compounds.
Reduction Products: Boronic esters and borates.
Substitution Products: Various fluorinated aromatic compounds.
Scientific Research Applications
(3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme mechanisms.
Industry: The compound is used in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for enzymes, interacting with active sites through its boronic acid group. In drug discovery, it may bind to molecular targets, modulating biological pathways.
Molecular Targets and Pathways:
Enzymes: Boronic acids are known to interact with serine proteases and other enzymes.
Pathways: The compound can influence signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but lacks the fluorine atom.
Boronic esters: Similar boronic acid functionality but different substituents on the aromatic ring.
Fluorinated phenylboronic acids: Similar fluorinated phenyl ring but different substituents.
Uniqueness: (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride is unique due to the combination of the fluorine atom and the aminomethyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-5(4-10)2-1-3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMFPKOYFRXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN)F)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674550 | |
Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-44-1 | |
Record name | Boronic acid, B-[3-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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